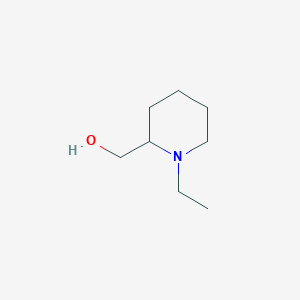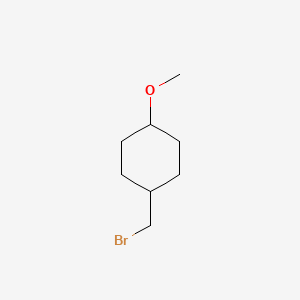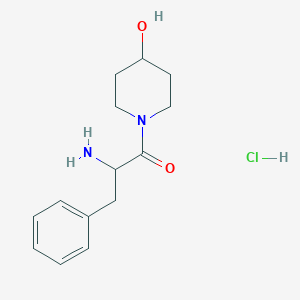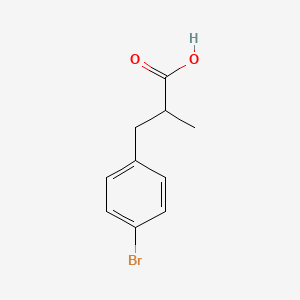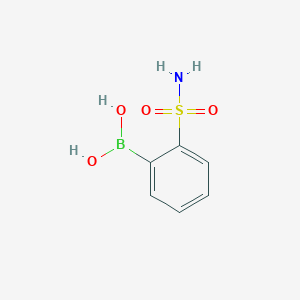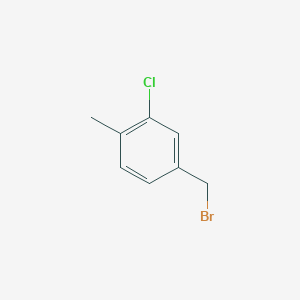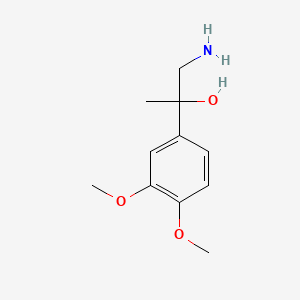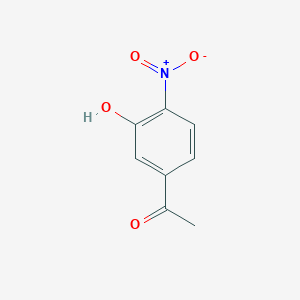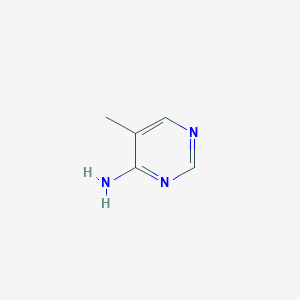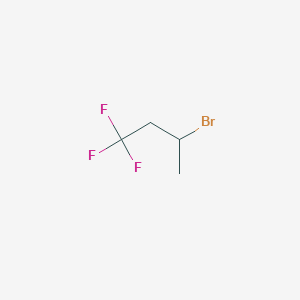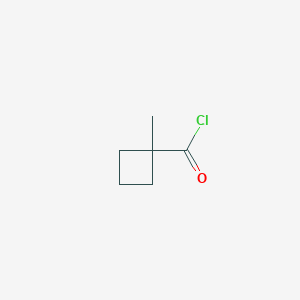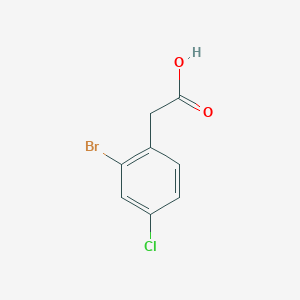
2-Bromo-4-chlorophenylacetic acid
Vue d'ensemble
Description
2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic compound that contains both bromine and chlorine substituents on the phenyl ring, as well as an acetic acid moiety. While the provided papers do not directly discuss 2-Bromo-4-chlorophenylacetic acid, they do provide insights into related compounds and methodologies that could be relevant for the analysis and handling of similar halogenated aromatic carboxylic acids.
Synthesis Analysis
The synthesis of related halogenated compounds often involves halogenation reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, where 2-bromo-4-chlorophenol reacts with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, the synthesis of 2-bromo-2',4'-dichloroacetophenone involves bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of 2-Bromo-4-chlorophenylacetic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be analyzed using techniques such as NMR and IR spectroscopy . These techniques provide information about the electronic environment of the atoms within the molecule, which is influenced by the presence of electron-withdrawing halogen substituents. Frontier molecular orbital analysis and molecular electrostatic potential studies can also be used to understand the reactivity and electronic properties of these compounds .
Chemical Reactions Analysis
Halogenated aromatic carboxylic acids can undergo various chemical reactions, including esterification and coupling reactions. For instance, carboxylic acids can be derivatized to form esters, as described in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography . Additionally, halogenated aromatic compounds can participate in cross-coupling reactions, such as the Pd-catalyzed Suzuki cross-coupling reaction used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds, such as density, refractive index, boiling point, and melting point, can be measured to characterize these substances . Analytical methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are used to determine the presence and concentration of these compounds in various matrices . For example, GC combined with MS can be used to analyze butyl ester formulations of related compounds like 2,4-dichlorophenoxyacetic acid .
Applications De Recherche Scientifique
1. Proteomics Research
- Application : 2-Bromo-4-chlorophenylacetic acid is a halogenated phenyl acetic acid used in proteomics research .
- Results : The outcomes of using 2-Bromo-4-chlorophenylacetic acid in proteomics research are not specified in the source .
2. Organic Chemistry
- Application : A related compound, 4-chloro-α-bromo-acetophenone, is used in the bromination reaction of carbonyl compounds, which is a significant topic in organic chemistry .
- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results : It was demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
3. Synthesis of Phenylacetoxy Cellulosics
Safety And Hazards
2-Bromo-4-chlorophenylacetic acid is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQWLHENYXBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618567 | |
| Record name | (2-Bromo-4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorophenylacetic acid | |
CAS RN |
52864-56-9 | |
| Record name | 2-Bromo-4-chlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



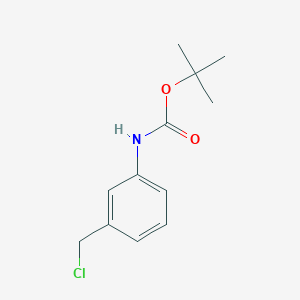
![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)
